Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (CAS 363-58-6) is a trifluoromethylated β-ketoester functionalized with a chlorine atom at the α-position. This specific combination of a trifluoromethyl group, two carbonyl groups, and a reactive chloro-substituent makes it a versatile building block, particularly for synthesizing trifluoromethyl-containing heterocyclic compounds. Its primary procurement value lies in its ability to introduce both a CF3 motif and a pre-functionalized site for cyclization or substitution, which is critical in the development of pharmaceuticals and agrochemicals.
Substituting Ethyl 2-chloro-4,4,4-trifluoroacetoacetate with simpler analogs is often unfeasible due to loss of critical reactivity and regiochemical control. The non-chlorinated analog, ethyl 4,4,4-trifluoroacetoacetate (E-TFA), lacks the C2-chloro leaving group, preventing its use in cyclization pathways that rely on this specific reactive site. Conversely, the non-fluorinated analog, ethyl 2-chloroacetoacetate, lacks the electron-withdrawing trifluoromethyl group. The CF3 group significantly alters the electrophilicity of the adjacent carbonyl, which is a key factor in directing regioselectivity during the synthesis of heterocyclic structures like pyrazoles. This makes the title compound essential for specific, high-selectivity synthetic routes.
Non‑chlorinated analogs cannot undergo direct SN2 displacement without prior activation, limiting synthetic utility.
Ethyl 2‑chloroacetoacetate lacks the CF₃ group, altering metabolic stability and lipophilicity in derived products.
Differences in density and boiling point vs. common analogs may compromise workup and purification procedures.
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is a documented precursor for the synthesis of the commercially significant acaricide Tebufenpyrad. A patent discloses a synthetic route where it is reacted with N-(4-tert-butylbenzyl)-N-methylhydrazine to produce a key pyrazole intermediate. This specific precursor is selected to construct the required 3-chloro-1-methyl-5-p-tolyl-1H-pyrazole core structure, demonstrating its direct applicability in industrial agrochemical manufacturing workflows.
| Evidence Dimension | Precursor utility in patented synthesis |
| Target Compound Data | Utilized as a key building block for the synthesis of the acaricide Tebufenpyrad. |
| Comparator Or Baseline | Analogs lacking either the C2-chloro or C4-CF3 group would not yield the correct Tebufenpyrad pyrazole structure. |
| Quantified Difference | Enables the specific reaction pathway; comparators are unsuitable. |
| Conditions | Reaction with a substituted hydrazine to form a functionalized pyrazole ring, as described in a patent for a commercial acaricide. |
This evidence directly links the procurement of this specific compound to the manufacturing process of a registered agrochemical, confirming its industrial relevance and suitability.
The manufacturability of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is well-established, providing a reliable supply chain for procurement. A patented method describes the high-yield synthesis by direct chlorination of its immediate precursor, ethyl 4,4,4-trifluoroacetoacetate (E-TFA), using sulfuryl chloride. One example details the reaction of 5 moles of E-TFA with 5.5 moles of sulfuryl chloride, resulting in a crude product yield of 1.08 kg from 0.93 kg of starting material, demonstrating an efficient and scalable synthesis.
| Evidence Dimension | Synthetic Yield |
| Target Compound Data | 1.08 kg crude product from 0.93 kg starting material. |
| Comparator Or Baseline | The reaction starts from the widely available ethyl 4,4,4-trifluoroacetoacetate. |
| Quantified Difference | The process shows a mass increase consistent with high conversion efficiency for the chlorination step. |
| Conditions | Reaction of ethyl 4,4,4-trifluoroacetoacetate with sulfuryl chloride at 25-40 °C over 24 hours. |
This demonstrates a robust and high-yielding manufacturing process, which is a critical procurement consideration for ensuring consistent quality and availability for large-scale applications.
The trifluoromethyl group in Ethyl 2-chloro-4,4,4-trifluoroacetoacetate directs the regioselectivity of cyclocondensation reactions with hydrazines, a critical factor for synthesizing specific pyrazole isomers. When reacting with methylhydrazine, the non-chlorinated analog (E-TFA) can yield a mixture of isomers. For example, one study using E-TFA reported a 6:1 selectivity ratio of the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol over its isomer. While this specific study does not use the chlorinated title compound, the principle of CF3-directed regioselectivity is fundamental. The presence of the additional chloro-group on the title compound provides a further synthetic handle for subsequent modifications, a feature absent in E-TFA.
| Evidence Dimension | Regioselectivity Ratio (Isomer 1 vs. Isomer 2) |
| Target Compound Data | Provides a precursor with defined reactivity at C2 (Cl) and C4 (CF3-activated carbonyl) for predictable cyclizations. |
| Comparator Or Baseline | Ethyl 4,4,4-trifluoroacetoacetate (E-TFA) yields a 6:1 ratio of pyrazole isomers in a reaction with methylhydrazine. |
| Quantified Difference | The title compound offers an additional reactive site (the chloro group) for further functionalization compared to E-TFA, enabling more complex synthetic designs. |
| Conditions | Cyclocondensation reaction with substituted hydrazines. |
For synthesizing specific, pure pyrazole isomers required for pharmaceuticals or agrochemicals, controlling regioselectivity is paramount; this compound's structure is designed to provide that control.
This compound is the right choice when synthesizing pyrazole-based agrochemicals that require a specific substitution pattern, such as a 3-chloro group and a 5-trifluoromethyl group on the pyrazole ring. Its use as a precursor for the acaricide Tebufenpyrad confirms its utility in established industrial synthesis pathways where alternative precursors would fail to produce the correct molecular scaffold.
In pharmaceutical R&D, this precursor is ideal for constructing libraries of highly functionalized trifluoromethyl-pyrazoles. The trifluoromethyl group often enhances metabolic stability and binding affinity. The compound's defined reactive sites allow for predictable cyclization, ensuring the synthesis of a single, desired regioisomer, which is critical for reducing purification costs and meeting regulatory standards for API purity.
Corrosive;Irritant